molecular formula C16H12N2O2 B14351007 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile CAS No. 98012-52-3

2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile

Cat. No.: B14351007
CAS No.: 98012-52-3
M. Wt: 264.28 g/mol
InChI Key: AAJPJKBDXQWICT-UHFFFAOYSA-N
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Description

2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile is an organic compound with the molecular formula C16H12N2. It is a biphenyl derivative with two acetonitrile groups attached to the biphenyl core. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile typically involves the reaction of 4,4’-dihydroxybiphenyl with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4,4’-Dihydroxybiphenyl} + 2 \text{Acetonitrile} \rightarrow \text{2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile} ]

Industrial Production Methods

In industrial settings, the production of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The biphenyl core can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophiles like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are commonly used.

Major Products Formed

    Oxidation: Formation of biphenyl dioxides.

    Reduction: Formation of biphenyl diamines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrile groups play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Biphenyldiacetonitrile: A closely related compound with similar structural features.

    2,2’-Biphenyldiacetonitrile: Another biphenyl derivative with nitrile groups.

Uniqueness

2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile is unique due to the presence of oxy groups linking the biphenyl core to the acetonitrile groups. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

98012-52-3

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-[4-[4-(cyanomethoxy)phenyl]phenoxy]acetonitrile

InChI

InChI=1S/C16H12N2O2/c17-9-11-19-15-5-1-13(2-6-15)14-3-7-16(8-4-14)20-12-10-18/h1-8H,11-12H2

InChI Key

AAJPJKBDXQWICT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OCC#N)OCC#N

Origin of Product

United States

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